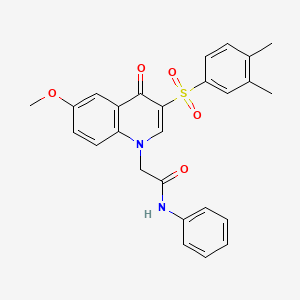

2-(3-((3,4-二甲苯磺酰基)-6-甲氧基-4-氧代喹啉-1(4H)-基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

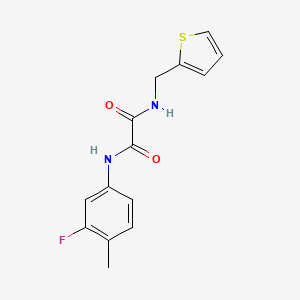

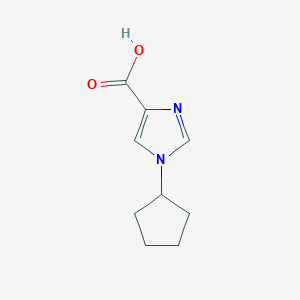

The compound 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule that likely exhibits a range of biological activities due to its quinolinone core structure. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related quinolinone compounds involves multi-step organic reactions. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide is achieved through a Sonogashira cross-coupling reaction, which is a palladium-catalyzed process used to couple alkynes with aryl or vinyl halides . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the sulfonyl and methoxy groups.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule. The presence of a sulfonyl group and a methoxy group in the target compound would influence its electronic properties and could be identified and analyzed using these methods.

Chemical Reactions Analysis

Quinolinone compounds can participate in various chemical reactions. The one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives involves an α-hydroxylation mediated by PhI(OCOCF3)2 followed by an H2SO4-promoted intramolecular cyclization . This indicates that the quinolinone core can be functionalized and cyclized under acidic conditions, which might be relevant for further chemical transformations of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of a sulfonyl group could increase its polarity and potentially its solubility in polar solvents, while the methoxy group could affect its hydrogen bonding capacity. The quinolinone core is likely to contribute to the compound's UV absorption properties, which can be analyzed using UV-Vis spectroscopy. The exact properties would need to be determined experimentally.

科学研究应用

结构和化学性质

喹啉衍生物相关的化合物因其与不同化学试剂相互作用时的结构方面和性质而表现出重要的兴趣。例如,对含酰胺异喹啉衍生物的结构方面的研究表明,它们有能力在特定条件下形成凝胶和晶体固体,突出了此类结构在材料科学中设计具有特定物理性质的新材料的重要性 (Karmakar, Sarma, & Baruah, 2007)。

催化和生物应用

喹啉衍生物也因其催化活性和潜在的生物应用而被探索。例如,涉及喹啉结构的配合物在催化中显示出前景,证明了有效促进特定化学反应的能力。这一研究方面对于开发可用于工业过程或合成化学以高效和选择性地创建各种化学产品的催化剂至关重要。

发光和传感应用

另一个感兴趣的领域是基于喹啉衍生物开发荧光传感器,用于检测生物和环境样品中的 pH 变化。此类化合物可以用作分析化学、环境监测和生物研究中的宝贵工具,在这些领域中精确测量 pH 值至关重要 (Zhang et al., 2011)。

属性

IUPAC Name |

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-9-11-21(13-18(17)2)34(31,32)24-15-28(16-25(29)27-19-7-5-4-6-8-19)23-12-10-20(33-3)14-22(23)26(24)30/h4-15H,16H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJQQOHXRCCZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)

![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)

![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)